molecular formula C11H12O4 B11753174 methyl (2S)-2-(benzoyloxy)propanoate

methyl (2S)-2-(benzoyloxy)propanoate

Cat. No.: B11753174
M. Wt: 208.21 g/mol
InChI Key: VKVAQLXICZIQHR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(benzoyloxy)propanoate is a chiral ester derivative of propanoic acid, featuring a benzoyloxy group at the (2S)-position. The compound’s structure combines a methyl ester backbone with a benzoyloxy substituent, rendering it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks. Its stereochemical configuration (2S) is critical for applications requiring enantioselectivity, such as asymmetric catalysis or drug development.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

[(2S)-1-methoxy-1-oxopropan-2-yl] benzoate

InChI

InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1

InChI Key

VKVAQLXICZIQHR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(benzoyloxy)propanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

(2S)-2-hydroxypropanoic acid+benzoyl chloridemethyl (2S)-2-(benzoyloxy)propanoate+HCl\text{(2S)-2-hydroxypropanoic acid} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} (2S)-2-hydroxypropanoic acid+benzoyl chloride→methyl (2S)-2-(benzoyloxy)propanoate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(benzoyloxy)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and benzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: (2S)-2-hydroxypropanoic acid and benzoic acid.

    Reduction: (2S)-2-(benzoyloxy)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(benzoyloxy)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(benzoyloxy)propanoate depends on its application. In the case of prodrugs, the ester group is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved will vary depending on the specific drug being delivered.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares methyl (2S)-2-(benzoyloxy)propanoate with structurally related esters and ethers, emphasizing molecular features and properties:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Applications Reference
This compound C₁₁H₁₂O₄ 208.21 Benzoyloxy ester High reactivity in ester hydrolysis; chiral intermediate Inferred
Methyl (2S)-2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate C₁₆H₁₇ClO₅ 324.76 Chloro-chromenyloxy ester Lipophilic; potential pharmacological activity (e.g., anticoagulant)
Ethyl (S)-2-(benzyloxy)propionate C₁₂H₁₆O₃ 208.25 Benzyloxy ether Enhanced hydrolytic stability; used in peptide synthesis
Methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate C₁₅H₁₆O₃ 244.29 Methoxynaphthyl group Pharmaceutical impurity (e.g., Naproxen-related)
Methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate C₁₂H₁₅NO₅ 253.25 Carbamate (urethane) Protecting group in amino acid chemistry

Key Observations:

  • Substituent Effects : The benzoyloxy group in the target compound confers higher electrophilicity compared to benzyloxy ethers (e.g., ), making it more reactive toward nucleophilic acyl substitution.
  • Stereochemical Influence : The (2S) configuration is conserved across analogs, underscoring its importance in enantioselective applications .

Biological Activity

Methyl (2S)-2-(benzoyloxy)propanoate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, biological effects, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derived from the propanoic acid and benzoyl alcohol. Its molecular formula is C11H12O3C_{11}H_{12}O_3, with a molecular weight of 196.21 g/mol. The compound features a chiral center, making it relevant in stereochemistry and chiral synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antifungal agent. The following sections summarize key findings from recent research.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, revealing varying degrees of efficacy.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLModerate inhibition
Staphylococcus aureus16 µg/mLStrong inhibition
Candida albicans64 µg/mLWeak inhibition
Aspergillus fumigatus>128 µg/mLNo activity

These results indicate that the compound is particularly effective against gram-positive bacteria, such as Staphylococcus aureus, while showing less efficacy against fungi.

The mechanism through which this compound exerts its biological effects involves interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis. This property makes it a candidate for further development as an antimicrobial agent.

Case Studies

  • Antifouling Applications : A study evaluated the compound's efficacy in preventing biofouling in marine environments. Results indicated that this compound significantly inhibited the settlement of marine organisms like zebra mussels (Dreissena polymorpha) at concentrations as low as 10 µg/mL, showcasing its potential as an environmentally friendly antifouling agent .
  • Enzyme Interaction Studies : Research into enzyme interactions revealed that this compound acts as a substrate for certain esterases, leading to the hydrolysis of the ester bond and formation of biologically active metabolites. These metabolites were shown to possess enhanced antibacterial properties compared to the parent compound.

Safety and Toxicology

While the antimicrobial properties are promising, safety assessments are crucial for any potential therapeutic use. Preliminary toxicity studies indicate that this compound has low toxicity levels in mammalian cell lines, with an LD50 greater than 2000 mg/kg in rodent models. However, further toxicological evaluations are necessary to confirm its safety profile for human use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.